molecular formula C11H14ClNS B6218176 1-(1-benzothiophen-2-yl)propan-2-amine hydrochloride CAS No. 2751611-41-1

1-(1-benzothiophen-2-yl)propan-2-amine hydrochloride

Cat. No.: B6218176
CAS No.: 2751611-41-1
M. Wt: 227.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride is a chemical compound with a molecular formula of C11H14ClNS. It is known for its unique structure, which includes a benzothiophene ring attached to a propan-2-amine group.

Preparation Methods

The synthesis of 1-(1-benzothiophen-2-yl)propan-2-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-benzothiophene, which is then subjected to a series of reactions to introduce the propan-2-amine group.

    Reaction Conditions: The reactions often require specific conditions such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield.

Chemical Reactions Analysis

1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways within cells, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(1-benzothiophen-2-yl)ethanamine and 1-(1-benzothiophen-2-yl)butan-2-amine share structural similarities but differ in their chemical properties and applications.

    Uniqueness: The presence of the propan-2-amine group in this compound imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-benzothiophen-2-yl)propan-2-amine hydrochloride involves the reaction of 1-benzothiophene-2-carboxaldehyde with 2-amino-1-propanol, followed by reduction and quaternization with hydrochloric acid.", "Starting Materials": [ "1-benzothiophene-2-carboxaldehyde", "2-amino-1-propanol", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 1-benzothiophene-2-carboxaldehyde is reacted with 2-amino-1-propanol in ethanol to form 1-(1-benzothiophen-2-yl)propan-2-ol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the alcohol to 1-(1-benzothiophen-2-yl)propan-2-amine.", "Step 3: The amine is quaternized with hydrochloric acid to form 1-(1-benzothiophen-2-yl)propan-2-amine hydrochloride." ] }

CAS No.

2751611-41-1

Molecular Formula

C11H14ClNS

Molecular Weight

227.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.